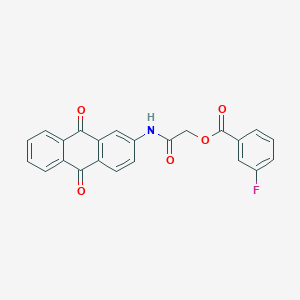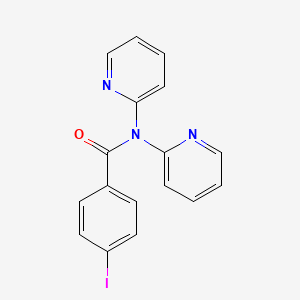![molecular formula C19H17N3O4S B10806367 Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B10806367.png)
Ethyl 2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-357769 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of WAY-357769 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Continuous Flow Processing: Continuous flow reactors are employed to enhance the efficiency and yield of the synthesis.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-357769 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
WAY-357769 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of WAY-357769 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with receptors on cell surfaces to alter cellular signaling.
Influencing Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
WAY-357769 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A vasopressin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
Uniqueness
WAY-357769 is unique due to its specific molecular structure and the combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various scientific applications sets it apart from other similar compounds.
Properties
Molecular Formula |
C19H17N3O4S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C19H17N3O4S/c1-2-24-17(23)11-27-19-21-20-18(22(19)14-6-4-3-5-7-14)13-8-9-15-16(10-13)26-12-25-15/h3-10H,2,11-12H2,1H3 |
InChI Key |
OIQXPZMNJDSNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine](/img/structure/B10806292.png)
![3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B10806302.png)
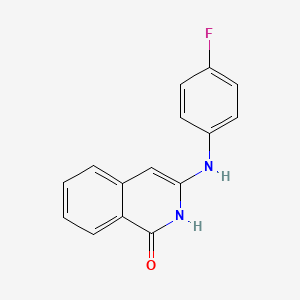
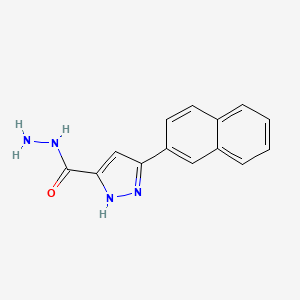
![N-(3-acetylphenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B10806325.png)
![methyl 3-[(2,4-dichlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B10806330.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B10806332.png)
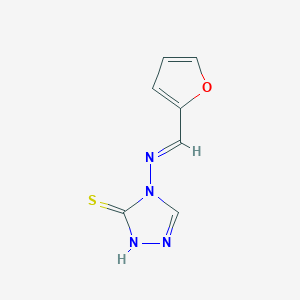
![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B10806336.png)
![N'-[(2-chloroquinolin-3-yl) methylene]isonicotinohydrazide](/img/structure/B10806349.png)
![methyl 3-[(4-bromobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B10806355.png)
